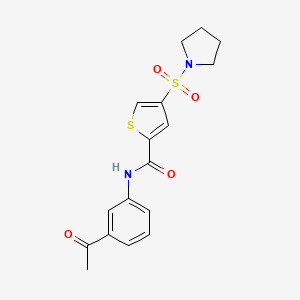

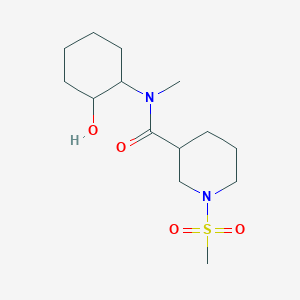

N-(3-acetylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves intricate reactions that introduce specific functional groups to achieve desired properties. For instance, compounds with similar structural features have been synthesized through various chemical reactions, including the Knoevenagel reaction, Michael addition, and intramolecular condensation, as highlighted in the synthesis of 4-alkyl-6-amino-4-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides, demonstrating the complexity and versatility of synthetic routes in this chemical domain (Dyachenko & Karpov, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied through methods such as X-ray crystallography. For example, the structural and conformational analysis of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide provided insights into the compound's planar configuration and intermolecular hydrogen bonding, showcasing the methods used to elucidate molecular structures (Banerjee et al., 2002).

Applications De Recherche Scientifique

Synthesis of Thiophene-Based Derivatives

A study by Atta and Abdel-Latif (2021) explores the synthesis of new thiophene derivatives, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide, through reactions involving 2-acetyl-3-oxo-N-phenylbutanethioamide. These compounds were then used as precursors for creating thiazole-thiophene hybrids and thieno[2,3-b]pyridine derivatives. The synthesized compounds showed promising in vitro cytotoxicity against four cancer cell lines, highlighting their potential in anticancer drug development (Atta & Abdel-Latif, 2021).

Antimicrobial Activity

D. Sowmya et al. (2018) developed N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related compounds via 1,3-dipolar cycloaddition methodology. These compounds exhibited significant antibacterial and antifungal activities, particularly against B. subtilis and A. niger, demonstrating the utility of thiophene-2-carboxamide derivatives in antimicrobial research (Sowmya et al., 2018).

Optical Properties and Potential Applications

The study by Bogza et al. (2018) on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines showcases the fluorescent characteristics of these compounds. With fluorescence quantum yields ranging from 0.15 to 0.87, these compounds are potential candidates for applications as invisible ink dyes, indicating their significance in materials science and sensor technology (Bogza et al., 2018).

Conductive Composite Films

Research by Jinwei and Srinivasan (1999) on the development of conductive composite films incorporating poly(3-dodecyl thiophene) and polyimide highlights the potential of thiophene-based compounds in the fabrication of conductive surfaces. These composites exhibit rapid decrease in sheet resistance upon exposure to iodine, suggesting their applicability in electronic and photovoltaic devices (Jinwei & Srinivasan, 1999).

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-12(20)13-5-4-6-14(9-13)18-17(21)16-10-15(11-24-16)25(22,23)19-7-2-3-8-19/h4-6,9-11H,2-3,7-8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUSHRJZNXUOKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole](/img/structure/B5514039.png)

![1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B5514043.png)

![(1R*,3S*)-7-[4-(2-thienyl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5514062.png)

![[(3R*,4R*)-1-(2,3-dimethoxybenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514096.png)

![8-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5514097.png)

![4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-phenylmorpholine](/img/structure/B5514129.png)

![phenyl[4-(1-piperidinyl)phenyl]methanone](/img/structure/B5514142.png)